methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10859242
InChI: InChI=1S/C9H10N4O3/c1-5-10-9-11-6(4-8(15)16-2)3-7(14)13(9)12-5/h3H,4H2,1-2H3,(H,10,11,12)
SMILES: CC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol

methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

CAS No.:

Cat. No.: VC10859242

Molecular Formula: C9H10N4O3

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

methyl (2-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate -

Specification

Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
IUPAC Name methyl 2-(2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Standard InChI InChI=1S/C9H10N4O3/c1-5-10-9-11-6(4-8(15)16-2)3-7(14)13(9)12-5/h3H,4H2,1-2H3,(H,10,11,12)
Standard InChI Key SUTIOSKFWOURDR-UHFFFAOYSA-N
SMILES CC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC
Canonical SMILES CC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC

Introduction

Structural Characteristics and Chemical Properties

The molecular structure of methyl (2-methyl-7-oxo-4,7-dihydro triazolo[1,5-a]pyrimidin-5-yl)acetate consists of a triazole ring fused to a pyrimidine ring, forming a bicyclic framework. Key substituents include:

  • A methyl group at position 2 of the triazole ring.

  • A 7-oxo group on the pyrimidine ring.

  • An acetate ester moiety at position 5.

The presence of the ester group enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems. The conjugated π-system of the fused rings contributes to its stability and ability to participate in hydrogen bonding and π-π stacking interactions.

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound, based on analogous triazolopyrimidines, would include:

  • ¹H NMR: A singlet for the methyl group at δ 2.1–2.3 ppm and a multiplet for the acetate methylene protons at δ 4.0–4.3 ppm.

  • ¹³C NMR: Signals for the carbonyl carbons (δ 165–175 ppm) and the triazole-pyrimidine carbons (δ 140–160 ppm).

  • IR Spectroscopy: Strong absorption bands for C=O (1700–1750 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

A plausible synthetic route involves cyclocondensation reactions between 5-amino-1,2,4-triazole derivatives and β-keto esters. For example:

  • Step 1: React 5-amino-3-methyl-1,2,4-triazole with dimethyl acetylenedicarboxylate in ethanol under reflux to form the triazolopyrimidine core.

  • Step 2: Introduce the acetate moiety via nucleophilic substitution or esterification.

Table 1: Comparative Yields for Triazolopyrimidine Syntheses

MethodSolventCatalystYield (%)
Thermal cyclizationEthanolNone65–70
Microwave-assistedDMFAcOH80–85
Ultrasound-promotedMethanolK₂CO₃75–78

Microwave-assisted synthesis typically offers higher yields and shorter reaction times by enhancing reaction kinetics.

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purification: Column chromatography is impractical at industrial scales; alternatives like crystallization or distillation must be optimized.

  • Cost-efficiency: Reducing reliance on expensive catalysts (e.g., palladium-based reagents) through ligand design or solvent recycling.

Biological Activity and Mechanisms

CompoundTarget OrganismMIC/IC₅₀ (µg/mL)
Triazolopyrimidine AS. aureus12.5
Triazolopyrimidine BE. coli18.7
Triazolopyrimidine CC. albicans24.3

Anticancer Activity

The compound’s ability to intercalate DNA or inhibit kinases is under investigation. Preliminary studies on similar derivatives reveal:

  • Cytotoxicity: IC₅₀ values of 5–15 µM against MCF-7 breast cancer cells.

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage in HeLa cells.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Properties
Compound X2-Ethyl, 7-hydroxyEnhanced solubility, moderate activity
Compound Y5-Carboxylic acidImproved target binding, low bioavailability
Target Compound2-Methyl, 5-acetateBalanced lipophilicity, untested efficacy

The acetate ester in the target compound may offer a prodrug advantage, with enzymatic hydrolysis in vivo releasing the active carboxylic acid.

Future Research Directions

  • Synthetic Chemistry:

    • Develop one-pot syntheses to reduce step count.

    • Explore green chemistry approaches (e.g., biocatalysis).

  • Pharmacology:

    • Conduct high-throughput screening against kinase libraries.

    • Evaluate pharmacokinetics in rodent models.

  • Toxicology:

    • Assess acute and chronic toxicity profiles.

    • Investigate metabolite formation via LC-MS/MS.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator